2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol
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Overview
Description
2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O and a molecular weight of 289.55 g/mol This compound features a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxylic acid
- 2-(2,4,6-Trichlorophenyl)pyrimidine-5-amine
- 2-(2,4,6-Trichlorophenyl)pyrimidine-5-thiol
Uniqueness
2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7Cl3N2O |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
[2-(2,4,6-trichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H7Cl3N2O/c12-7-1-8(13)10(9(14)2-7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2 |
InChI Key |
ZYRPJYNIBLLIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)CO)Cl)Cl |
Origin of Product |
United States |
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